(1R,2R)-2-(3,4-dihydro-2H-quinolin-1-yl)-1,2-dihydronaphthalen-1-ol
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Overview
Description
(1R,2R)-2-(3,4-dihydro-2H-quinolin-1-yl)-1,2-dihydronaphthalen-1-ol is a complex organic compound that features a quinoline moiety fused with a dihydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3,4-dihydro-2H-quinolin-1-yl)-1,2-dihydronaphthalen-1-ol typically involves multi-step organic reactions. One common approach might include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling with Dihydronaphthalene: The quinoline derivative can then be coupled with a dihydronaphthalene precursor through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(3,4-dihydro-2H-quinolin-1-yl)-1,2-dihydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) can be employed.
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) or nucleophiles like Grignard reagents can be utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce a tetrahydroquinoline derivative.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(3,4-dihydro-2H-quinolin-1-yl)-1,2-dihydronaphthalen-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. For example, they might exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3,4-dihydro-2H-quinolin-1-yl)-1,2-dihydronaphthalen-1-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety.
Dihydronaphthalene Derivatives: Compounds like tetralin and naphthol share the dihydronaphthalene structure.
Uniqueness
What sets (1R,2R)-2-(3,4-dihydro-2H-quinolin-1-yl)-1,2-dihydronaphthalen-1-ol apart is the specific combination of the quinoline and dihydronaphthalene moieties, along with the stereochemistry at the 1R,2R positions. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
286965-63-7 |
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Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(1R,2R)-2-(3,4-dihydro-2H-quinolin-1-yl)-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C19H19NO/c21-19-16-9-3-1-6-14(16)11-12-18(19)20-13-5-8-15-7-2-4-10-17(15)20/h1-4,6-7,9-12,18-19,21H,5,8,13H2/t18-,19-/m1/s1 |
InChI Key |
FBQWNPNKYJGLOV-RTBURBONSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)[C@@H]3C=CC4=CC=CC=C4[C@H]3O |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3C=CC4=CC=CC=C4C3O |
Origin of Product |
United States |
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